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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics

(PK) and pharmacodynamics (PD) of three leading oncology drug candidates from

Schrödinger, Inc. (NASDAQ: SDGR): SGR-1505, SGR-3515, and SGR-4174. The information

presented herein is collated from publicly available data, including conference abstracts and

presentations, to serve as a resource for researchers and professionals in the field of drug

development.

SGR-1505: A Potent and Selective MALT1 Inhibitor
SGR-1505 is an orally administered, potent allosteric inhibitor of the mucosa-associated

lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a crucial mediator in the

nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell

malignancies.[1][2] Preclinical studies have demonstrated SGR-1505's potential as a best-in-

class therapeutic agent, both as a monotherapy and in combination with existing standards of

care.[3]

Pharmacokinetics
Preclinical pharmacokinetic parameters of SGR-1505 have been evaluated in multiple species,

demonstrating moderate to high oral bioavailability.[4] A summary of these findings is presented
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in Table 1.

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life (h)
Oral
Bioavailability
(%)

Mouse 9.4 1.2 1.6 57

Rat 3.8 0.98 3.1 77

Dog 0.86 2.0 31 92

Cynomolgus

Monkey
1.7 0.68 5.0 45

Table 1:

Preclinical

Pharmacokinetic

Parameters of

SGR-1505.[4]

Pharmacodynamics
Preclinical in vitro and in vivo studies have highlighted the potent pharmacodynamic effects of

SGR-1505. In cell-based assays, SGR-1505 demonstrated superior potency compared to other

MALT1 inhibitors, such as JNJ-67856633.[1] In vivo, SGR-1505 showed strong anti-tumor

activity in B-cell lymphoma xenograft models.[2][5] A key pharmacodynamic biomarker for

MALT1 inhibition is the reduction of interleukin-2 (IL-2) secretion. In a Phase 1 study with

healthy volunteers, SGR-1505 achieved over 90% inhibition of IL-2 secretion in activated T-

cells, confirming target engagement.[6]

Experimental Protocols
Pharmacokinetic Studies: Standard non-clinical pharmacokinetic studies were likely conducted

in mice, rats, dogs, and non-human primates (cynomolgus monkeys). These studies typically

involve administering a single dose of SGR-1505 via intravenous and oral routes to determine

key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Blood samples are collected at various time points and analyzed using methods like liquid

chromatography-mass spectrometry (LC-MS) to quantify drug concentration.
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Xenograft Models for Efficacy Studies: The anti-tumor activity of SGR-1505 was evaluated in

cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell

lymphomas.[2] In these models, human lymphoma cells are implanted into immunodeficient

mice. Once tumors are established, mice are treated with SGR-1505, and tumor growth is

monitored over time to assess efficacy.

SGR-3515: A First-in-Class Wee1/Myt1 Dual Inhibitor
SGR-3515 is an investigational dual inhibitor of Wee1 and Myt1 kinases, which are key

regulators of the cell cycle.[7] By inhibiting both targets, SGR-3515 aims to induce synthetic

lethality in cancer cells, a promising therapeutic strategy.[8] Preclinical data suggests a

favorable pharmacological profile, particularly with an intermittent dosing schedule.[9][10]

Pharmacodynamics
Preclinical studies have shown that SGR-3515 has synergistic anti-tumor activity, leading to

more profound and durable responses compared to inhibitors targeting only Wee1 or Myt1.[8]

[9] In preclinical oncology models, an optimized, intermittent dosing schedule of SGR-3515

resulted in an improved therapeutic index.[11][12] Data presented at the AACR Annual Meeting

2025 demonstrated superior anti-tumor activity of SGR-3515 monotherapy compared to the

Wee1 inhibitor ZN-c3 and the Myt1 inhibitor RP-6306 in various tumor models.[13][14]

Furthermore, SGR-3515 showed synergistic efficacy when combined with chemotherapy in

xenograft tumor models.[15]

Experimental Protocols
In Vivo Efficacy Studies (Xenograft Models): The anti-tumor effects of SGR-3515 were

assessed in xenograft tumor models.[8][15] These studies likely involved the subcutaneous

implantation of human cancer cell lines into immunodeficient mice. Treatment with SGR-3515,

both as a single agent and in combination with chemotherapy, would be initiated once tumors

reached a specified size. Tumor volumes would be measured regularly to determine the extent

of tumor growth inhibition.

Pharmacodynamic Biomarker Analysis: To confirm target engagement and understand the

mechanism of action in vivo, tumor samples from xenograft models can be analyzed for

biomarkers of Wee1/Myt1 inhibition. This may include assessing the phosphorylation status of
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CDK1, a downstream target of Wee1 and Myt1, using techniques like Western blotting or

immunohistochemistry.

SGR-4174: A Potent and Selective SOS1 Inhibitor
SGR-4174 is a selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine

nucleotide exchange factor that plays a critical role in the activation of KRAS.[16] This makes

SGR-4174 a promising therapeutic candidate for KRAS-mutant cancers.[17]

Pharmacokinetics
An abstract from the AACR Annual Meeting 2025 indicated that SGR-4174 demonstrated

favorable pharmacokinetic properties across preclinical species.[18] However, specific

quantitative data have not been publicly disclosed.

Pharmacodynamics
Preclinical data for SGR-4174 demonstrates potent and selective inhibition of the SOS1-KRAS

interaction.[18] In vitro studies have yielded the following key metrics:

Binding to SOS1 (KD): 11 nM

Disruption of SOS1::KRAS interaction (FRET IC50): 13 nM

Inhibition of ERK activation (pERK IC50): 28-61 nM

Inhibition of tumor cell viability (3D CTG IC50): 42-107 nM

In vivo, SGR-4174 monotherapy resulted in dose-dependent tumor growth inhibition in KRAS

G12C tumor xenograft mouse models.[18] It also showed the ability to induce tumor shrinkage

when used in combination with MEK or KRAS inhibitors in preclinical models of pancreatic and

non-small cell lung cancer.[13]

Experimental Protocols
In Vitro Assays:
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Binding Affinity: The binding affinity of SGR-4174 to the catalytic domain of SOS1 was likely

determined using biophysical techniques such as surface plasmon resonance (SPR) or

isothermal titration calorimetry (ITC).

SOS1-KRAS Interaction Assay: A Förster resonance energy transfer (FRET) assay was used

to measure the ability of SGR-4174 to disrupt the interaction between SOS1 and KRAS.[18]

Cellular Assays: The effect of SGR-4174 on downstream signaling was assessed by

measuring the phosphorylation of ERK (pERK) in cancer cell lines.[18] Cell viability was

likely determined using a 3D tumor cell growth (CTG) assay.[18]

In Vivo Xenograft Studies: The in vivo efficacy of SGR-4174 was evaluated in xenograft models

of KRAS-mutant cancers.[13][18] These studies would involve treating tumor-bearing

immunodeficient mice with SGR-4174 as a single agent or in combination with other targeted

therapies and monitoring tumor growth.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes described, the

following diagrams are provided.

Signaling Pathways
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Caption: MALT1 Signaling Pathway Inhibition by SGR-1505.
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Caption: Wee1/Myt1 Signaling Pathway Inhibition by SGR-3515.
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Caption: SOS1-KRAS Signaling Pathway Inhibition by SGR-4174.
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Experimental Workflows
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Caption: General Workflow for Preclinical Pharmacokinetic Studies.
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Caption: General Workflow for Preclinical Pharmacodynamic (Efficacy) Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmacodynamics-of-sdgr-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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